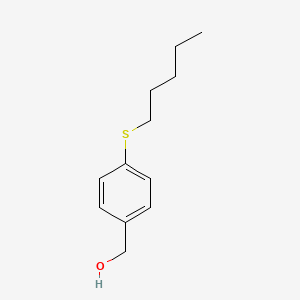

(4-(Pentylthio)phenyl)methanol

Description

Properties

IUPAC Name |

(4-pentylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJHGHFJARXKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pentylthio Phenyl Methanol

Retrosynthetic Analysis of (4-(Pentylthio)phenyl)methanol

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.indeanfrancispress.comlibretexts.org This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.inicj-e.org

A primary retrosynthetic approach for this compound involves the disconnection of one of the two C-S bonds. slideshare.netyoutube.com

Disconnection of the Aryl-S Bond: This is a common strategy for thioethers. youtube.comslideshare.net Cleaving the bond between the phenyl ring and the sulfur atom suggests two synthons: a (4-hydroxymethyl)phenyl cation and a pentylthiolate anion. The corresponding synthetic equivalents would be 4-(halomethyl)phenol or a related derivative and pentanethiol. A more direct route involves the reaction of 4-mercaptophenyl)methanol with a pentyl halide (e.g., 1-bromopentane) in the presence of a base. This method is analogous to the Williamson ether synthesis.

Disconnection of the Alkyl-S Bond: Alternatively, disconnecting the bond between the sulfur and the pentyl group leads to a 4-(hydroxymethyl)thiophenol anion and a pentyl cation. The practical reagents for this synthesis would be 4-mercaptophenyl)methanol and a pentyl halide or sulfonate. This is often the more practical of the two C-S disconnection approaches. A common method for synthesizing benzyl (B1604629) thioethers is the condensation of a thiol with a benzyl halide using a base. arkat-usa.org

These C-S bond formation strategies are fundamental in organosulfur chemistry and offer reliable pathways to the target molecule.

An alternative retrosynthetic route focuses on the formation of the C-C bond between the aromatic ring and the hydroxymethyl group (-CH2OH). slideshare.net

This disconnection leads to a (pentylthio)phenyl anion synthon and a formaldehyde (B43269) electrophile. The synthetic equivalent for the aryl anion would be a Grignard reagent, such as (4-(pentylthio)phenyl)magnesium bromide, or an organolithium species. Reaction of this organometallic reagent with formaldehyde would yield the desired this compound.

Another approach within this strategy is the reduction of a corresponding aromatic carbonyl compound. For instance, 4-(pentylthio)benzoic acid or 4-(pentylthio)benzaldehyde could be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to afford the target benzyl alcohol.

Dehydrative Thioetherification Pathways for Benzyl Alcohol Derivatives

Modern synthetic methods often favor atom economy, and dehydrative reactions, which produce water as the only byproduct, are highly desirable. The direct coupling of a benzyl alcohol derivative with a thiol is a powerful strategy for forming C-S bonds. chemrevlett.comchemrevlett.com

Various transition metals catalyze the dehydrative thioetherification of alcohols, offering mild conditions and high yields. chemrevlett.com

Zinc-Catalyzed Thioetherification: Zinc salts, such as ZnCl₂ and ZnI₂, have been proven effective for the dehydrative coupling of benzylic alcohols with thiols. chemrevlett.com For example, ZnCl₂ (10 mol%) can catalyze the reaction between a benzyl alcohol and a thiophenol at room temperature. chemrevlett.com Similarly, ZnI₂ has been used for the direct synthesis of thioethers from various functionalized benzylic alcohols and thiols. chemrevlett.com

Nickel-Catalyzed Coupling: Nickel catalysts are also employed for C-S bond formation. Nickel nanoparticles have been shown to be mild and chemoselective catalysts for thioether synthesis. nih.gov More advanced methods involve nickel-catalyzed cross-electrophile coupling reactions between benzyl alcohols and aryl halides, which proceed via radical intermediates. nii.ac.jpnih.govacs.org These methods can transform benzyl alcohols into versatile intermediates for subsequent C-S bond formation. researchgate.net

Palladium-Catalyzed Thioetherification: Palladium catalysts are widely used in cross-coupling reactions. Palladium(II) catalysts can facilitate the direct reaction of secondary benzylic alcohols with thiols to form thioethers in high yields. capes.gov.br Other palladium-catalyzed methods include the coupling of benzyl thioacetates with aryl halides and intermolecular transthioetherification reactions. rsc.orgacs.org Direct cross-coupling of benzyl alcohols with arylboronic acids via C-O activation is also a known palladium-catalyzed transformation. rsc.org

| Catalyst System | Substrates | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| ZnI₂ | Benzylic alcohols, Thiols | Dichloromethane (B109758) (DCM) | 71-99% | chemrevlett.com |

| ZnCl₂ | Benzylic alcohols, Thiophenols | Ambient temperature | - | chemrevlett.com |

| Cu(OTf)₂ | Benzyl alcohols, Thiols | Dichloromethane (DCM) | 50-99% | chemrevlett.comnih.govsemanticscholar.org |

| Pd(II) catalyst | sec-Phenylethyl alcohol, Thiols | - | High | capes.gov.br |

| NiCl₂(Me₄Phen)•2H₂O / TiCl₄(lutidine) | Benzyl alcohol, Iodobenzene | THF, reflux | 86% | nii.ac.jp |

Table 1: Examples of Transition-Metal-Catalyzed Thioetherification of Benzyl Alcohol Derivatives.

Acid catalysis provides a metal-free alternative for the dehydrative formation of thioethers from alcohols and thiols. Both Brønsted and Lewis acids can be employed. The reaction proceeds via protonation of the alcohol's hydroxyl group, which then departs as a water molecule to form a stabilized benzylic carbocation. Subsequent nucleophilic attack by the thiol completes the reaction.

Surfactant-type Brønsted acids have been used to catalyze dehydrative nucleophilic substitutions of alcohols in water. chemrevlett.com Triflic acid and recyclable solid superacids like Nafion® have also been reported for the efficient conversion of various alcohols and thiols into thioethers. researchgate.net

The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into a wide range of functional groups, including thioethers, with inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically involves an alcohol, an acidic nucleophile (like a thiol), a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

The mechanism begins with the reaction of the phosphine and the azodicarboxylate to form a phosphonium (B103445) salt. This activates the alcohol's hydroxyl group, turning it into a good leaving group. The thiol, acting as the nucleophile, can then displace the activated hydroxyl group in an Sₙ2 fashion to form the thioether. organic-chemistry.org

For the synthesis of this compound, a retrosynthetic disconnection via the Mitsunobu reaction is not directly applicable as the target molecule is the alcohol itself. However, this reaction is a key strategy for synthesizing related thioethers from an alcohol precursor. For instance, reacting an appropriate alcohol with pentanethiol under Mitsunobu conditions would be a viable route to a pentyl thioether derivative. organic-chemistry.orgbeilstein-journals.org One challenge is that the acidity of simple aliphatic thiols can be insufficient for the reaction to proceed efficiently, sometimes requiring modified protocols. organic-chemistry.org

| Reagents | Nucleophile | Key Features | Reference(s) |

|---|---|---|---|

| PPh₃, DEAD/DIAD | Thiols, Carboxylic Acids, etc. | Converts primary/secondary alcohols to esters, thioethers, etc. | organic-chemistry.org |

| PPh₃, DEAD/DIAD | Acidic Nucleophiles (pKa < 13) | Proceeds with clean inversion of configuration at the alcohol center. | organic-chemistry.orgbeilstein-journals.org |

| PPh₃, Azodicarboxylates | Morita-Baylis-Hillman alcohols | Can proceed via a regioselective Sₙ2' pathway. | beilstein-journals.org |

Table 2: Overview of the Mitsunobu Reaction for Functional Group Interconversion.

Synthesis via Alkylation of Thiols or Thiophenols

A prominent strategy for constructing the C-S bond in this compound involves the alkylation of a thiol or thiophenol precursor. This can be approached by either introducing the pentylthio group to a pre-existing phenylmethanol framework or by coupling a thiol with a suitable benzyl derivative.

Strategies for Introducing the Pentylthio Moiety to a Phenyl Precursor

One direct method involves the S-alkylation of 4-mercaptophenol, followed by subsequent modifications to introduce the methanol (B129727) group. A more common approach, however, starts with a precursor that already contains a functional group that can be converted to the desired methanol. For instance, the alkylation of 4-hydroxythiophenol with a pentyl halide (e.g., pentyl bromide) in the presence of a base would yield 4-(pentylthio)phenol. This intermediate can then undergo further reactions to introduce the hydroxymethyl group.

Alternatively, starting with a precursor like 4-(methylthio)phenol (B156131), a Williamson ether synthesis can be employed. For example, reacting 4-(methylthio)phenol with a pentyloxy source can yield methyl(4-(pentyloxy)phenyl)sulfane rsc.org. While this specific product is not the target compound, the methodology demonstrates a viable pathway for creating an ether linkage, which could be adapted for thioether synthesis.

A similar strategy can be applied to 4-aminothiophenol, where the amino group can be a precursor to other functionalities. The reaction conditions for these alkylations typically involve a polar solvent and a suitable base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Coupling Reactions of Thiols with Benzyl Halide or Activated Benzyl Derivatives

A versatile and widely used method for forming benzyl thioethers is the coupling of a thiol with a benzyl halide or an activated benzyl alcohol. nih.gov This approach is particularly relevant for the synthesis of this compound. In a general sense, a benzyl alcohol can be activated under Lewis acidic conditions to facilitate nucleophilic attack by a thiol.

A study by Corma and coworkers detailed the use of an unsupported nanolayered cobalt-molybdenum sulphide (Co-Mo-S) catalyst for the alkylation of thiols with benzyl alcohols. researchgate.net This "borrowing hydrogen" methodology allows for the direct coupling of alcohols and thiols, offering a greener alternative to traditional methods that rely on pre-functionalized starting materials. While this specific study did not synthesize this compound, the broad applicability of the catalyst to various functionalized benzyl alcohols and thiols suggests its potential for this transformation.

Another effective method involves the copper-catalyzed thioetherification of benzyl alcohols with thiols. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups. The proposed mechanism involves a Lewis-acid-mediated SN1-type nucleophilic attack of the in situ formed carbocation by the thiol. nih.gov This strategy could be directly applied by reacting 4-hydroxybenzyl alcohol with pentanethiol in the presence of a copper catalyst.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Cu(OTf)₂ | Benzyl alcohols, Thiols | DCE, 70°C, Air | Moderate to Excellent | nih.gov |

| Co-Mo-S | Benzyl alcohols, Thiols | Toluene (B28343), 180°C | Good to Excellent | researchgate.net |

Carbonyl Reduction Pathways to the Methanol Moiety

Another major synthetic route involves the reduction of a carbonyl compound, such as an aldehyde or a ketone, to the corresponding benzyl alcohol. This approach is advantageous when the corresponding carbonyl precursor, 4-(pentylthio)benzaldehyde, is readily accessible.

Reduction of Aldehyde or Ketone Precursors to the Benzyl Alcohol Functionality

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Various reducing agents can accomplish this conversion. For instance, the reduction of 4-methoxybenzaldehyde (B44291) and 4-(dimethylamino)benzaldehyde (B131446) has been successfully achieved using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate (K₂CO₃), demonstrating excellent chemoselectivity. researchgate.net A similar protocol could be applied to 4-(pentylthio)benzaldehyde.

The synthesis of the precursor, 4-(pentylthio)benzaldehyde, can be envisioned through several routes. One possibility is the formylation of pentylthiobenzene. A patented method for the synthesis of 4-methylthiobenzaldehyde (B8764516) involves the reaction of thioanisole (B89551) with carbon monoxide in the presence of a specialized SZTA catalyst. google.comgoogle.com This could potentially be adapted for the pentyl analog.

Another approach to the aldehyde precursor is through the oxidation of this compound itself, indicating the reversibility of this synthetic step. The oxidation of (4-(methylthio)phenyl)methanol to the corresponding aldehyde has been documented. rsc.org

| Reactant | Reducing Agent/System | Product | Yield | Reference |

| 4-Methoxybenzaldehyde | PMHS/K₂CO₃ | 4-Methoxybenzyl alcohol | High | researchgate.net |

| Benzaldehyde (B42025) Derivatives | Isopropanol (B130326)/Al₂O₃ (sc-CO₂) | Benzyl alcohol derivatives | High | researchgate.net |

Selective Reduction Techniques in the Presence of Thioether Linkages

A key consideration when reducing a carbonyl group in a molecule containing a thioether is the potential for the over-reduction or poisoning of the catalyst by the sulfur atom. Thioethers can be oxidized to sulfoxides and sulfones, and while the reduction of sulfones back to thioethers is difficult, thiols are readily oxidized to disulfides. thieme-connect.de Therefore, selective reduction methods are crucial.

Hydrosilylation reactions, such as those using polymethylhydrosiloxane (PMHS), are known for their chemoselectivity and are less likely to affect the thioether linkage under mild conditions. researchgate.net Palladium-catalyzed reductions using PMHS have also been shown to be effective for the reduction of aromatic acid chlorides to aldehydes, demonstrating the compatibility of this system with various functional groups. msu.edu

The Meerwein-Ponndorf-Verley (MPV) reduction, which typically employs a metal alkoxide catalyst like aluminum isopropoxide, is another mild and selective method for reducing aldehydes and ketones. This method is generally tolerant of sulfur-containing functional groups. Studies have shown the effective reduction of various benzaldehyde derivatives using isopropanol over an alumina (B75360) catalyst in supercritical carbon dioxide, conditions under which a thioether would likely remain intact. researchgate.net

Electrochemical Synthesis Approaches for Organosulfur Compounds Applicable to this compound Scaffolds

Electrochemical methods offer a green and sustainable alternative for the synthesis of organosulfur compounds. nih.gov These techniques can facilitate the formation of carbon-sulfur bonds under mild conditions, often avoiding the need for harsh reagents.

Recent advancements have demonstrated the efficient electrochemical synthesis of a range of organosulfur compounds by coupling biomass oxidation with a sulfur-containing nucleophile using commercial catalysts. polyu.edu.hkresearchgate.net This approach has achieved high Faradaic efficiencies and production rates. polyu.edu.hkresearchgate.net While not directly applied to the synthesis of this compound, the principles of electrochemically mediated C-S bond formation could be adapted. For instance, the electrochemical oxidation of a suitable phenyl precursor in the presence of pentanethiol or a pentylthiolate salt could potentially form the desired thioether linkage.

Furthermore, electrochemical methods have been used to synthesize new organosulfur molecules. nih.gov For example, the electrochemical oxidation of diphenyl dithiophosphinic acid leads to the formation of a sulfur radical, which then participates in bond formation. nih.gov This highlights the potential of electrochemical methods to generate reactive sulfur species that can be used in the synthesis of complex molecules. The electrochemical reactions of phosphorus and sulfur compounds are influenced by the reaction conditions, such as the supporting electrolyte and solvent, offering a high degree of control over the synthetic outcome. acs.org

| Electrochemical Method | Key Features | Potential Application | Reference |

| Biomass oxidation coupled with S-nucleophile | High Faradaic efficiency, High production rates, Use of commercial catalysts | Formation of the C-S bond in this compound | polyu.edu.hkresearchgate.net |

| Oxidation of dithiophosphinic acid | Formation of sulfur radicals for bond formation | Generation of a reactive pentylthio species for coupling | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound, commonly achieved through the nucleophilic substitution of a 4-halobenzyl alcohol derivative with pentanethiolate, is subject to significant enhancement through the careful optimization of reaction conditions. Key parameters that influence the reaction's outcome include the choice of solvent, the catalytic system employed, and the operating temperature and pressure.

Catalyst Systems and Ligand Design for Selective Synthesis

While simple nucleophilic substitution can be effective, catalytic methods, particularly those involving transition metals, offer powerful alternatives for forming the crucial C–S bond in this compound. Copper- and palladium-catalyzed cross-coupling reactions are at the forefront of these methodologies. nih.govrsc.orgresearchgate.net

Copper-catalyzed systems, often employing a Cu(I) source like copper(I) iodide (CuI), are widely used for coupling thiols with aryl halides. researchgate.net These reactions can be promoted by the addition of ligands, such as diamines or phenanthrolines, which stabilize the copper center and facilitate the catalytic cycle. More advanced methods may involve the direct C-S coupling of aryl alcohols. nih.govrsc.org

Palladium-based catalysts are also highly effective, though they are typically more expensive. These systems often consist of a palladium precursor (e.g., Pd(OAc)₂, [Pd(η³-C₃H₅)Cl]₂) and a phosphine ligand. The design of the ligand is crucial for the catalyst's activity and selectivity. Bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination, which is often the product-forming step in the catalytic cycle. organic-chemistry.org Thioethers themselves can act as directing groups in certain C-H activation reactions, highlighting the intricate role of sulfur in coordination chemistry and catalyst design. nih.gov

The table below provides a comparative overview of potential catalyst systems for analogous aryl thioether syntheses. nih.govresearchgate.netorganic-chemistry.org

| Catalyst Precursor | Ligand | Reactants | Typical Yield (%) | Reference Principle |

|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | Aryl Iodide + Thiol | 85-95 | researchgate.net |

| CuCl | None (in specific solvents) | Aryl Alcohol + Thiol | ~90 | nih.govrsc.org |

| [Pd(η³-C₃H₅)Cl]₂ | DPEphos | Benzylic Carbonate + Sulfinate | >90 | organic-chemistry.org |

| Pd(OAc)₂ | Xantphos | Aryl Bromide + Thiol | 80-98 | General Palladium Catalysis |

Temperature and Pressure Optimization for Maximized Production

Pressure is typically a less critical variable for liquid-phase reactions unless gaseous reactants are involved or the reaction is performed at a temperature significantly above the solvent's boiling point in a sealed vessel. In industrial settings, however, pressure can be optimized to control reaction phases and increase throughput. researchgate.netresearchgate.net For the synthesis of this compound, optimizing the temperature to achieve the highest possible yield in a reasonable timeframe is the primary goal. This often involves empirical studies to find the "sweet spot" where the rate of the desired reaction is maximized relative to competing side reactions. chemistryviews.org

The following data table shows a representative optimization of temperature for a generic thioether synthesis.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|

| 25 (Room Temp) | 24 | 45 | Reaction is slow |

| 50 | 12 | 75 | Increased rate |

| 80 | 4 | 94 | Optimal balance of rate and yield |

| 110 | 2 | 89 | Slight decrease in yield due to side products |

| 140 | 1 | 78 | Significant formation of impurities |

Multicomponent Reactions Towards this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity. nih.govnih.gov This approach is well-suited for the synthesis of analogues of this compound, allowing for the rapid assembly of complex structures with varied functionalities.

One relevant example is the three-component reaction between an arylglyoxal, a thiol, and a 1,3-dicarbonyl compound. rsc.org By using 4-substituted arylglyoxals, pentanethiol, and various dicarbonyl compounds, a library of β-keto thioether analogues can be synthesized. These products, while not direct precursors to this compound, are structurally related analogues that can be generated with high atom economy. The reaction is often carried out under acidic conditions and can be accelerated by microwave heating. rsc.org

Another approach could involve a Prins-type cyclization, which is a powerful MCR for creating heterocyclic systems. scispace.com A reaction between a homoallylic alcohol, a ketone or aldehyde, and a thiol-containing component could potentially lead to complex thioether-containing spirocycles or tetrahydropyrans, representing a different class of structural analogues.

The table below outlines a potential MCR for producing analogues, demonstrating the structural diversity achievable by varying the starting materials.

| Component 1 (Aldehyde) | Component 2 (Thiol) | Component 3 (Active Methylene) | Resulting Analogue Structure |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Pentanethiol | Malononitrile | Knoevenagel condensation product with thioether functionality |

| Benzaldehyde | Pentanethiol | Dimedone | Thioether-functionalized cyclohexanedione derivative |

| Phenylglyoxal | Pentanethiol | Acetylacetone | β-Keto thioether with an additional acetyl group |

| 4-Formylbenzoic acid | Pentanethiol | Ethyl acetoacetate | Thioether-containing β-keto ester with a carboxylic acid moiety |

Reaction Mechanisms and Chemical Transformations of 4 Pentylthio Phenyl Methanol

Reactivity of the Thioether Moiety in (4-(Pentylthio)phenyl)methanol

The sulfur atom in the thioether (or sulfide) group is nucleophilic and can be readily oxidized. masterorganicchemistry.com

The thioether moiety in this compound can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. chemistrysteps.comlibretexts.org This transformation is highly dependent on the stoichiometry of the oxidizing agent used.

Formation of Sulfoxide: Using one equivalent of a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), the thioether is converted to (4-(pentylsulfinyl)phenyl)methanol. masterorganicchemistry.comchemistrysteps.com This reaction is often selective, and studies on the analogous (4-(methylthio)phenyl)methanol have shown its clean conversion to the corresponding sulfoxide. rsc.org

Formation of Sulfone: The use of two or more equivalents of the oxidizing agent, or a stronger oxidant, will further oxidize the sulfoxide to the corresponding sulfone, (4-(pentylsulfonyl)phenyl)methanol. researchgate.netrsc.org

Careful selection of the oxidant is crucial, especially if the goal is to oxidize the thioether without affecting the benzyl (B1604629) alcohol functionality. Conversely, if the alcohol is the target for oxidation, a reagent that does not react with the thioether must be chosen. researchgate.net

| Oxidizing Agent (Equivalents) | Product | Oxidation State of Sulfur |

|---|---|---|

| H₂O₂ (1 equiv.) | (4-(Pentylsulfinyl)phenyl)methanol (Sulfoxide) | 0 |

| m-CPBA (1 equiv.) | (4-(Pentylsulfinyl)phenyl)methanol (Sulfoxide) | 0 |

| H₂O₂ (≥2 equiv.) | (4-(Pentylsulfonyl)phenyl)methanol (Sulfone) | +2 |

| KMnO₄ (excess) | 4-(Pentylsulfonyl)benzoic acid (Sulfone and oxidized alcohol) | +2 |

In-depth Analysis of Chemical Transformations of this compound Reveals Limited Specific Research

An exhaustive review of available scientific literature indicates a notable scarcity of specific research focused on the chemical transformations of the compound this compound. While general principles of organic chemistry provide a theoretical framework for its reactivity, detailed experimental studies and research findings directly addressing the alkylation, sulfonium (B1226848) salt formation, C-S bond cleavage, and aromatic ring functionalization of this specific molecule are not extensively documented in the public domain.

General chemical principles suggest that the sulfur atom in this compound could be susceptible to alkylation, leading to the formation of sulfonium salts. msu.edunih.govorganic-chemistry.org Similarly, the carbon-sulfur bond could potentially be cleaved under various reaction conditions, a transformation that has been explored for other aryl sulfides. nus.edu.sgnih.gov However, specific reagents, conditions, and outcomes for these reactions on this compound are not readily found in published literature.

The aromatic ring of this compound is, in theory, amenable to functionalization through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The pentylthio group, being an ortho-, para-directing group, would be expected to influence the regioselectivity of these reactions. masterorganicchemistry.comlkouniv.ac.in Despite this, specific studies on the halogenation or nitration of this compound are not available.

Likewise, while the Heck, Suzuki, and Sonogashira cross-coupling reactions are powerful tools for C-C bond formation on aryl compounds, their application to this compound has not been specifically detailed. organic-chemistry.orgbeilstein-journals.orgnumberanalytics.comyoutube.comorganic-chemistry.orgyoutube.comlibretexts.orgresearchgate.netscirp.orgnih.gov Research on analogous structures, such as other aryl sulfides or benzyl alcohols, provides a basis for predicting potential reactivity, but lacks the specific data required for a thorough analysis of this compound itself. For instance, a supplementary information document mentions the synthesis and oxidation of the related compound (4-(methylthio)phenyl)methanol, but this does not provide the broader reactivity data sought for the pentyl derivative. rsc.org

Due to the absence of specific experimental data, including reaction conditions, yields, and detailed mechanistic investigations with elucidation of reaction intermediates for this compound, a comprehensive and scientifically rigorous article on its chemical transformations as outlined cannot be generated at this time. Further empirical research is required to fully characterize the reactivity of this particular compound.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For the transformation of this compound, particularly its oxidation to the corresponding aldehyde, the determination of reaction rates under various conditions provides insight into the rate-determining step and the nature of the transition state.

While specific kinetic data for the oxidation of this compound are not extensively documented in the literature, a substantial body of research exists on the kinetics of oxidation of other para-substituted benzyl alcohols. orientjchem.orgasianpubs.orgacs.org These studies consistently show that the reaction is typically first-order with respect to both the alcohol and the oxidizing agent. orientjchem.orgjocpr.com The oxidation of benzyl alcohol to benzaldehyde (B42025), for instance, has been studied using various oxidants like hypochlorite, dichromate, and pyrazinium dichromate (PzDC). orientjchem.orgasianpubs.orgjocpr.com

The rate of oxidation is significantly influenced by the nature of the substituent on the aromatic ring. A Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with the substituent constant (σ), is a powerful tool in these studies. For the oxidation of benzyl alcohols, the reaction constant (ρ) is typically negative, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. orientjchem.orgresearchgate.net This is because electron-donating groups can stabilize the electron-deficient transition state that develops during the rate-determining step, which often involves the transfer of a hydride ion from the benzylic carbon to the oxidant. researchgate.net

The pentylthio group (-S-C₅H₁₁) at the para position is considered to be an electron-donating group due to the lone pairs on the sulfur atom that can be delocalized into the aromatic ring. Therefore, it is expected that this compound would undergo oxidation at a faster rate than unsubstituted benzyl alcohol. The order of reactivity for a series of para-substituted benzyl alcohols oxidized by acidified dichromate was found to be p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. orientjchem.org The this compound would be expected to fit within this trend, likely reacting faster than benzyl alcohol.

A representative table illustrating the effect of substituents on the rate of oxidation of benzyl alcohols is shown below.

Table 1: Representative Rate Constants for the Oxidation of para-Substituted Benzyl Alcohols Data is illustrative and compiled from general findings in the literature for benzylic alcohol oxidation.

| Substituent (p-X) | Substituent Constant (σp) | Relative Rate Constant (k_rel) |

|---|---|---|

| -OCH₃ | -0.27 | 15.8 |

| -CH₃ | -0.17 | 3.2 |

| -H | 0.00 | 1.0 |

| -Cl | +0.23 | 0.4 |

| -NO₂ | +0.78 | 0.05 |

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms. numberanalytics.comyoutube.com In the study of alcohol oxidation reactions, the use of deuterium (B1214612) (²H) is particularly informative for determining whether the cleavage of a C-H bond is involved in the rate-determining step. nih.gov

For the oxidation of benzylic alcohols, a common isotopic labeling experiment involves the synthesis of the alcohol with deuterium at the benzylic position (the α-carbon). For example, α,α-dideuteriobenzyl alcohol can be used to study the kinetic isotope effect (KIE), which is the ratio of the rate constant of the unlabeled reactant (kH) to that of the labeled reactant (kD). asianpubs.orgnih.gov

A primary KIE (kH/kD > 2) is typically observed in the oxidation of benzyl alcohols, indicating that the benzylic C-H bond is broken in the rate-determining step of the reaction. asianpubs.org For instance, the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate exhibited a substantial primary kinetic isotope effect of kH/kD = 6.61 at 303 K. asianpubs.org This finding supports a mechanism where a hydride ion is transferred from the benzylic carbon to the chromium(VI) oxidant in the slow step.

While no specific isotopic labeling studies have been reported for this compound, it is highly probable that its oxidation would exhibit a similar primary kinetic isotope effect. The general mechanism for the oxidation of benzylic alcohols, supported by such isotopic labeling studies, is believed to involve the formation of a chromate (B82759) ester intermediate, followed by the rate-limiting cleavage of the α-C-H bond. researchgate.net

Stereoselective Transformations and Chiral Derivatization Strategies for this compound

This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single step. The benzylic carbon is not a stereocenter, but reactions at this position can lead to the formation of a new stereocenter. The development of stereoselective transformations to produce enantiomerically enriched chiral molecules is a major focus of modern organic synthesis. mdpi.com

Strategies for obtaining chiral derivatives of this compound can be broadly categorized into two approaches: the stereoselective synthesis of one enantiomer and the resolution of a racemic mixture.

Stereoselective Synthesis: One of the most common methods for the stereoselective synthesis of chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-(pentylthio)benzaldehyde. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Another powerful technique is dynamic kinetic resolution (DKR). mdpi.comresearchgate.net In DKR, a racemic mixture of a chiral alcohol is subjected to enzymatic acylation in the presence of a metal catalyst that racemizes the unreacted alcohol. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the acylated product. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the kinetic resolution step, while ruthenium or vanadium complexes can serve as the racemization catalyst. mdpi.comresearchgate.net

Chiral Derivatization Strategies: For a racemic mixture of a chiral derivative of this compound, it is often necessary to determine the enantiomeric excess (ee). This is frequently accomplished by derivatizing the alcohol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) on a chiral stationary phase. scirp.orgresearchgate.netnih.gov

Common chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, which form diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers can also be used to determine the enantiomeric excess. Another approach is the use of achiral derivatizing agents, such as aromatic acid chlorides, followed by separation of the resulting enantiomeric esters on a chiral stationary phase. scirp.org

Table 2: Common Strategies for Stereoselective Transformations and Analysis of Chiral Benzylic Alcohols

| Strategy | Description | Typical Reagents/Catalysts |

|---|---|---|

| Asymmetric Reduction | Reduction of the corresponding prochiral ketone to form an enantiomerically enriched alcohol. | Chiral borane (B79455) reagents (e.g., CBS catalyst), asymmetric transfer hydrogenation catalysts. |

| Dynamic Kinetic Resolution (DKR) | Enzymatic resolution of a racemic alcohol coupled with in situ racemization of the unreactive enantiomer. mdpi.com | Lipase (e.g., CAL-B), Ru or V catalysts, acyl donor (e.g., vinyl acetate). mdpi.com |

| Chiral Derivatization for Analysis | Reaction of a chiral alcohol with a chiral agent to form separable diastereomers for ee determination. nih.gov | Mosher's acid, chiral isocyanates, chiral carboxylic acids. |

| Chiral HPLC/GC | Direct separation of enantiomers on a chiral stationary phase. researchgate.net | Chiral columns (e.g., based on cyclodextrins or dinitrobenzoylphenylglycine). scirp.org |

Advanced Spectroscopic and Analytical Characterization of 4 Pentylthio Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete map of the molecular framework can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in a molecule. For (4-(Pentylthio)phenyl)methanol, the spectrum can be divided into three main regions: the aromatic region, the aliphatic pentyl chain region, and the benzylic alcohol region.

The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. Protons ortho to the hydroxymethyl group (H-2' and H-6') would appear at approximately 7.2-7.3 ppm, while protons ortho to the electron-donating pentylthio group (H-3' and H-5') would be found slightly upfield.

The benzylic protons of the -CH₂OH group typically appear as a singlet around 4.6 ppm. rsc.org The adjacent hydroxyl (-OH) proton is a broad singlet whose chemical shift is concentration and solvent-dependent but can often be found between 1.6 and 2.5 ppm. rsc.org

The pentylthio group introduces a set of distinct aliphatic signals. The methylene (B1212753) protons directly attached to the sulfur atom (S-CH₂) are deshielded and would appear as a triplet at approximately 2.9 ppm. The terminal methyl protons (-CH₃) would be the most shielded, appearing as a triplet around 0.9 ppm. The remaining three methylene groups (-CH₂-CH₂-CH₂-) would produce overlapping multiplets in the range of 1.3-1.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar (2', 6') | ~ 7.28 | d | ~ 8.4 |

| H-Ar (3', 5') | ~ 7.24 | d | ~ 8.4 |

| -CH ₂OH | ~ 4.61 | s | - |

| -CH₂OH | ~ 2.10 | s (broad) | - |

| S-CH ₂-(CH₂)₃-CH₃ | ~ 2.91 | t | ~ 7.4 |

| S-CH₂-CH ₂-(CH₂)₂-CH₃ | ~ 1.65 | m | - |

| S-(CH₂)₂-CH ₂-CH₂-CH₃ | ~ 1.40 | m | - |

| S-(CH₂)₃-CH ₂-CH₃ | ~ 1.32 | m | - |

| S-(CH₂)₄-CH ₃ | ~ 0.90 | t | ~ 7.2 |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. The spectrum for this compound would show ten distinct signals.

The aromatic region would contain four signals. The carbon atom bonded to the hydroxymethyl group (C-1') and the carbon atom bonded to the sulfur (C-4') are quaternary and would appear at approximately 140 ppm and 138 ppm, respectively. The two sets of protonated aromatic carbons (C-2'/C-6' and C-3'/C-5') would have signals around 127-129 ppm.

The benzylic carbon (-C H₂OH) is expected at approximately 65 ppm. rsc.org The carbons of the pentyl chain would appear in the aliphatic region of the spectrum, with the carbon attached to sulfur (S-C H₂) at around 35 ppm and the terminal methyl carbon (-C H₃) at approximately 14 ppm. The remaining methylene carbons would be found between 22 and 31 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Ar (1') | ~ 140.5 |

| C-Ar (4') | ~ 138.1 |

| C-Ar (2', 6') | ~ 128.8 |

| C-Ar (3', 5') | ~ 127.3 |

| -C H₂OH | ~ 65.0 |

| S -CH₂-(CH₂)₃-CH₃ | ~ 34.8 |

| S-CH₂-C H₂-(CH₂)₂-CH₃ | ~ 31.1 |

| S-(CH₂)₂-C H₂-CH₂-CH₃ | ~ 28.5 |

| S-(CH₂)₃-C H₂-CH₃ | ~ 22.3 |

| S-(CH₂)₄-C H₃ | ~ 14.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. For this compound, COSY would show a crucial correlation between the aromatic doublets at ~7.28 and ~7.24 ppm, confirming their ortho relationship. It would also map the connectivity of the entire pentyl chain, showing cross-peaks between the S-CH₂ protons (~2.91 ppm) and their adjacent CH₂ protons (~1.65 ppm), and sequentially along the chain to the terminal methyl group. A correlation between the benzylic -CH₂OH and the -OH proton might also be observed, depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would provide a clear link between the proton and carbon data presented in Tables 1 and 2. For instance, the proton signal at ~4.61 ppm would show a cross-peak to the carbon signal at ~65.0 ppm, definitively assigning the benzylic group. Likewise, all proton signals of the pentyl chain would be correlated to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the benzylic protons (-C H₂OH) to the quaternary aromatic carbon C-1' and the ortho carbons C-2'/C-6', confirming the attachment of the hydroxymethyl group to the ring.

A correlation from the S-CH₂ protons to the quaternary aromatic carbon C-4', establishing the link between the pentylthio group and the phenyl ring.

Together, these 2D NMR techniques would provide unequivocal evidence for the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

FTIR spectroscopy excels at identifying characteristic functional groups. The spectrum of this compound would be dominated by several key absorption bands. A prominent, broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. youtube.com

Multiple sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the C-H stretching vibrations of the aliphatic pentyl and benzylic methylene groups. Aromatic C-H stretches would appear as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would give rise to several absorptions in the 1610-1450 cm⁻¹ range. A strong band corresponding to the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹. The C-S stretch is typically weak and appears in the fingerprint region between 800 and 600 cm⁻¹.

Table 3: Predicted Major FTIR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3400 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Pentyl, CH₂) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1610, 1500, 1450 | Medium-Strong |

| C-O Stretch | Primary Alcohol | ~ 1050 | Strong |

| C-S Stretch | Alkyl Aryl Sulfide | 800 - 600 | Weak |

Raman spectroscopy provides complementary vibrational information to FTIR. While polar bonds like O-H and C-O give strong IR signals, non-polar and symmetric bonds often produce strong Raman scattering. For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum.

A strong, sharp signal corresponding to the symmetric "ring breathing" mode of the para-disubstituted benzene ring would be a key feature. The C-S stretching vibration, which is often weak and difficult to observe in the IR spectrum, can be more easily identified in the Raman spectrum, typically appearing in the 650-750 cm⁻¹ range for alkyl aryl sulfides. The aliphatic C-H stretching and bending modes would also be present, providing a complete vibrational fingerprint of the molecule.

Table 4: Predicted Major Raman Shifts for this compound.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Pentyl, CH₂) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | ~ 1600 | Strong |

| Ring Breathing | p-disubstituted Phenyl | ~ 815 | Strong |

| C-S Stretch | Alkyl Aryl Sulfide | 750 - 650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound (molecular formula: C₁₂H₁₈OS), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).

The primary ion observed in positive-mode HRMS is typically the protonated molecule, [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be detected. The high precision of HRMS allows for the confident confirmation of the compound's elemental formula.

Table 1: Theoretical Exact Masses for this compound Adducts

| Ion Formula | Adduct Type | Theoretical m/z |

|---|---|---|

| [C₁₂H₁₉OS]⁺ | [M+H]⁺ | 211.11546 |

| [C₁₂H₁₈NaOS]⁺ | [M+Na]⁺ | 233.09741 |

This interactive data table provides the calculated exact masses for common adducts of this compound, which are critical for its confirmation via HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Fragmentation analysis provides insight into the compound's structure by breaking it down into smaller, characteristic ions. ESI and EI are two common ionization methods that result in distinct fragmentation patterns.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. Under slightly higher energy conditions (in-source collision-induced dissociation), some characteristic fragmentation can be observed. For this compound, the most likely fragmentation pathway involves the loss of a water molecule from the protonated parent ion, a common behavior for benzyl (B1604629) alcohols.

Electron Ionization (EI-MS): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

Benzylic Cleavage: Loss of the hydroxyl group (•OH) or a water molecule (H₂O) from the molecular ion (M⁺•).

Alpha-Cleavage: Cleavage of the C-S bond, leading to fragments corresponding to the pentylthio or hydroxymethylphenyl moieties.

Alkyl Chain Fragmentation: Fragmentation of the pentyl side chain, resulting in a series of losses of alkyl radicals.

Tropylium (B1234903) Ion Formation: Rearrangement to form a stable tropylium or related aromatic cation is a common pathway for benzyl derivatives.

Table 2: Predicted Key Ions in ESI-MS and EI-MS of this compound

| Ionization | Predicted Ion | m/z (Nominal) | Description |

|---|---|---|---|

| ESI | [C₁₂H₁₉OS]⁺ | 211 | Protonated Molecule [M+H]⁺ |

| ESI | [C₁₂H₁₇S]⁺ | 193 | Loss of water [M+H-H₂O]⁺ |

| EI | [C₁₂H₁₈OS]⁺• | 210 | Molecular Ion [M]⁺• |

| EI | [C₁₂H₁₇S]⁺ | 193 | Loss of •OH from M⁺• |

| EI | [C₇H₇S]⁺ | 123 | Thioanisole-like fragment |

| EI | [C₇H₇O]⁺ | 107 | Hydroxybenzyl/tropylium cation |

This interactive table outlines the expected mass-to-charge ratios for significant ions of this compound under different ionization conditions, aiding in structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The chromophore in this compound is the substituted benzene ring. The thioether (-S-C₅H₁₁) and hydroxymethyl (-CH₂OH) groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

The presence of the sulfur atom's lone pair of electrons adjacent to the aromatic ring allows for p-π conjugation, which typically results in a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene. The primary absorption bands expected for this compound are related to the electronic transitions within the benzene ring. In a polar solvent like methanol (B129727) or ethanol, characteristic absorption maxima (λ_max) can be predicted.

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| Transition Type | Expected λ_max (nm) | Description |

|---|---|---|

| π → π* | ~210-220 | E2-band (Excitation of the entire conjugated system) |

This table summarizes the anticipated UV-Vis absorption maxima for this compound, reflecting the electronic transitions of its aromatic system.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

GC-MS is a highly effective technique for separating and identifying volatile and thermally stable compounds. The presence of a polar hydroxyl group in this compound can lead to peak tailing and potential degradation on some GC columns. To overcome this, derivatization is often employed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a nonpolar trimethylsilyl (B98337) (-OTMS) ether. This increases the compound's volatility and thermal stability, resulting in improved chromatographic peak shape and resolution.

The mass spectrum of the TMS-derivatized compound will show a different molecular ion corresponding to the silylated product and characteristic fragments, such as a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.

Table 4: Comparison of Underivatized vs. Silylated this compound for GC-MS

| Parameter | Underivatized Compound | TMS-Derivatized Compound |

|---|---|---|

| Analyte | This compound | (4-(Pentylthio)phenyl)methyl trimethylsilyl ether |

| Molecular Weight | 210.34 | 282.51 |

| Expected Retention | Longer retention, potential for peak tailing | Shorter retention, improved peak symmetry |

| Key MS Ion (EI) | m/z 210 [M]⁺• | m/z 282 [M]⁺•; m/z 267 [M-CH₃]⁺ |

This interactive data table highlights the advantages of derivatization for GC-MS analysis by comparing key properties of the native compound and its silylated form.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds with a wide range of polarities and is particularly well-suited for this compound. Reversed-phase HPLC is the most common mode for this type of molecule.

A C18 or C8 stationary phase would effectively retain the compound based on its hydrophobicity. A phenyl-hexyl stationary phase could also be employed to leverage potential π-π interactions between the column and the analyte's aromatic ring. phenomenex.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode for optimal separation.

Several detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detector: A photodiode array (PDA) detector can monitor the eluent at the absorption maxima identified by UV-Vis spectroscopy (e.g., ~265 nm), providing both quantitative data and spectral information for peak purity assessment.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for mass-based identification and confirmation of the separated components. nih.gov ESI would be the ionization source of choice.

Fluorescence Detector: If the molecule exhibits native fluorescence or is derivatized with a fluorescent tag, a fluorescence detector can offer enhanced sensitivity and selectivity. researchgate.net

Table 5: Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm or ESI-MS (Positive Ion Mode) |

This table provides a typical set of starting conditions for developing a robust HPLC method for the separation and analysis of this compound.

Preparative Chromatography for Compound Isolation and Purification

The isolation and purification of this compound from a reaction mixture are critical steps to ensure that the subsequent analytical data are accurate and representative of the pure compound. Preparative chromatography is a powerful technique for achieving high purity on a larger scale compared to analytical chromatography.

For a compound with the structural characteristics of this compound, which possesses both polar (hydroxyl group) and non-polar (pentylthio and phenyl groups) moieties, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a highly effective purification method. The separation mechanism is based on the differential adsorption of the components of the mixture onto the silica gel.

A typical procedure for the preparative column chromatography of this compound would involve the following steps:

Column Packing : A glass column of appropriate dimensions is packed with a slurry of silica gel (typically 60-200 mesh) in a non-polar solvent, such as hexane (B92381). Care is taken to ensure a uniform and compact bed to maximize separation efficiency.

Sample Loading : The crude this compound, dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene), is carefully loaded onto the top of the silica gel bed.

Elution : A solvent system, referred to as the mobile phase or eluent, is passed through the column to facilitate the separation. For this compound, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate (B1210297). The elution would typically begin with 100% hexane, and the proportion of ethyl acetate would be incrementally increased (e.g., from 1% to 20%).

Fraction Collection : The eluent is collected in a series of fractions. The progress of the separation is monitored by thin-layer chromatography (TLC) of the collected fractions. This allows for the identification of fractions containing the pure desired compound.

Solvent Removal : Fractions containing the purified this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated compound.

The choice of eluent composition is crucial for achieving optimal separation. The polarity of the eluent is adjusted to control the retention time of the compound on the column. Less polar impurities will elute first with the non-polar solvent, while the more polar this compound will require a more polar eluent to be displaced from the silica gel.

Table 1: Illustrative Parameters for Preparative Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60-200 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution Gradient | 0% to 20% Ethyl Acetate in Hexane |

| Detection Method | Thin-Layer Chromatography (TLC) |

| Visualization | UV light (254 nm) and/or chemical staining |

Advanced Spectroscopic Characterization

Once purified, the structural identity of this compound is confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be acquired to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity.

Aromatic Protons: The protons on the benzene ring would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The para-substitution pattern would lead to a characteristic AA'BB' splitting pattern.

Methylene Protons (-CH₂OH): The two protons of the methylene group attached to the hydroxyl group would appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-4.7 ppm.

Methylene Protons (-S-CH₂-): The two protons of the methylene group attached to the sulfur atom would appear as a triplet around δ 2.9-3.0 ppm, coupled to the adjacent methylene group of the pentyl chain.

Pentyl Chain Protons: The remaining protons of the pentyl group would appear as a series of multiplets in the upfield region of the spectrum (δ 0.9-1.8 ppm). The terminal methyl group would appear as a triplet around δ 0.9 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton would appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the benzene ring would give rise to four signals in the aromatic region (δ 125-140 ppm) due to the symmetry of the para-substituted ring.

Methylene Carbon (-CH₂OH): The carbon of the methylene group attached to the hydroxyl group would appear around δ 64-66 ppm.

Methylene Carbon (-S-CH₂-): The carbon of the methylene group attached to the sulfur atom would be observed around δ 35-37 ppm.

Pentyl Chain Carbons: The carbons of the pentyl chain would appear in the upfield region (δ 14-32 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group, cleavage of the pentyl chain, and fragmentation of the aromatic ring, providing further structural confirmation.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.3 (d, 2H), ~7.2 (d, 2H), ~4.6 (s, 2H), ~2.9 (t, 2H), ~1.6-1.7 (m, 2H), ~1.3-1.4 (m, 4H), ~0.9 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ ~138, ~135, ~129, ~128, ~65, ~35, ~31, ~28, ~22, ~14 |

| Mass Spec (EI) | M⁺ at m/z = 210 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

C-S Stretch: A weaker absorption band in the region of 600-800 cm⁻¹.

Theoretical and Computational Studies of 4 Pentylthio Phenyl Methanol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular geometries, energies, and electronic properties with a high degree of accuracy. For (4-(Pentylthio)phenyl)methanol, these calculations would typically be performed using methods like Density Functional Theory (DFT).

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For a flexible molecule such as this compound, which possesses a rotatable pentyl chain and a hydroxymethyl group, a conformational analysis would be necessary to identify the various low-energy conformers and their relative stabilities. This analysis would provide crucial information on the molecule's preferred shape, which influences its physical properties and biological interactions. At present, there are no published data detailing the optimized geometry or the conformational landscape of this specific compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. A computational analysis would map the distribution of these orbitals and quantify the energy gap for this compound. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the current body of scientific literature.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This is vital for predicting how a molecule will interact with other molecules, including identifying sites for electrophilic and nucleophilic attack. The EPS map of this compound would highlight the electron-rich and electron-poor regions, which are anticipated to be around the oxygen and sulfur atoms and the aromatic ring. Without specific calculations, a detailed and quantitative map of its electrostatic potential cannot be provided.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the vibrational modes of a molecule.

Theoretical Prediction of IR and Raman Spectra

By calculating the vibrational frequencies of the optimized geometry of this compound, its theoretical IR and Raman spectra can be simulated. These simulated spectra serve as a powerful tool for identifying the compound and understanding its structural features based on its vibrational modes. Each peak in the theoretical spectra corresponds to a specific molecular motion, such as stretching or bending of bonds. No such theoretical spectra for this compound have been found in published research.

Validation of Experimental Spectroscopic Data

When experimental IR and Raman spectra are available, theoretical calculations can be used to validate the experimental data. By comparing the calculated vibrational frequencies with the experimentally observed ones, a detailed and accurate assignment of the spectral bands can be achieved. This correlative approach enhances the confidence in both the experimental measurements and the computational model. As there are no published theoretical vibrational studies for this compound, this validation step cannot be performed.

NMR Chemical Shift Prediction and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules. Computational chemistry provides powerful tools for the prediction of NMR chemical shifts, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. For this compound, theoretical calculations can predict the 1H and 13C chemical shifts, offering insights into the electronic environment of the nuclei within the molecule.

The prediction of NMR chemical shifts is typically performed using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shift is then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would be influenced by several structural features:

The Phenyl Group: The aromatic ring gives rise to characteristic signals in both the 1H and 13C NMR spectra. The protons on the phenyl ring are expected to appear in the aromatic region (typically 7.0-8.0 ppm in 1H NMR), with their exact shifts determined by the electronic effects of the substituents.

The Thioether Linkage: The sulfur atom of the pentylthio group is expected to have a notable effect on the chemical shifts of the adjacent carbon and protons. Sulfur's electronegativity and its ability to participate in resonance can influence the electron density distribution in the phenyl ring.

The Methanol (B129727) Group: The benzylic protons of the methanol group are expected to have a characteristic chemical shift, influenced by the adjacent aromatic ring and the hydroxyl group. The hydroxyl proton's chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

The Pentyl Group: The aliphatic protons of the pentyl group will exhibit chemical shifts in the upfield region of the 1H NMR spectrum, with their specific values determined by their proximity to the sulfur atom.

A theoretical prediction of the 1H NMR chemical shifts for this compound, based on computational models and data from structurally similar compounds like thiophenol, is presented in the table below. It is important to note that these are predicted values and may differ from experimentally determined shifts.

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic (ortho to -S-) | 7.20 - 7.30 |

| Aromatic (ortho to -CH2OH) | 7.30 - 7.40 |

| Benzylic (-CH2OH) | 4.60 - 4.70 |

| Hydroxyl (-OH) | Variable (e.g., 1.5 - 2.5) |

| Methylene (B1212753) (-S-CH2-) | 2.90 - 3.00 |

| Methylene (-CH2-CH2-CH2-CH2-CH3) | 1.60 - 1.70 |

| Methylene (-CH2-CH2-CH2-CH3) | 1.30 - 1.45 |

| Methylene (-CH2-CH3) | 1.25 - 1.40 |

| Methyl (-CH3) | 0.85 - 0.95 |

Reaction Mechanism Simulations and Transition State Theory

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into the preferred reaction pathways, the structures of transition states, and the energetics of the transformation. For this compound, reaction mechanism simulations can elucidate the processes involved in its synthesis and subsequent reactions.

Computational Elucidation of Preferred Reaction Pathways

This compound can undergo several types of reactions, including oxidation of the alcohol, nucleophilic substitution at the benzylic position, and reactions involving the thioether group. Computational methods, particularly DFT, can be used to model these reactions and determine the most likely pathways.

For instance, in the oxidation of the alcohol to the corresponding aldehyde, a plausible mechanism involves the removal of the hydroxyl proton and a hydride from the benzylic carbon. Computational simulations can map out the potential energy surface for this reaction, identifying the key intermediates and transition states. Similarly, for a nucleophilic substitution reaction where the hydroxyl group is replaced by another nucleophile, computational studies can help distinguish between an SN1 mechanism (involving a carbocation intermediate) and an SN2 mechanism (a concerted process). The stability of the benzylic carbocation, influenced by the electron-donating nature of the para-pentylthio group, can be computationally assessed to predict the likelihood of an SN1 pathway.

Energy Profiles and Activation Barriers for Transformations

Transition State Theory (TST) is a fundamental theory used to relate the rate of a reaction to the properties of the transition state. By computationally locating the transition state structure and calculating its energy, the activation barrier can be determined. A lower activation barrier corresponds to a faster reaction rate.

For the oxidation of this compound, computational studies on similar benzylic alcohols suggest that the reaction proceeds through a transition state where the bonds to the hydrogen atoms being removed are partially broken. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.

Below is a hypothetical energy profile for the oxidation of this compound, illustrating the concepts of reactants, transition state, and products.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 to +25 |

| Products | -10 to -20 |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-S bond of the thioether, the C-C bonds of the pentyl chain, and the C-O bond of the methanol group. MD simulations can explore the different conformations that the molecule can adopt and determine their relative stabilities. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme's active site.

MD simulations can also be used to study the non-covalent interactions between this compound and other molecules. Of particular interest are the interactions involving the sulfur atom and the aromatic ring. Sulfur-aromatic interactions, also known as S-π interactions, are non-covalent interactions that can play a significant role in the structure and stability of molecular complexes. uva.esrsc.orgdesy.de MD simulations can help to characterize the geometry and strength of these interactions.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules. For this compound, these methods can be used to establish structure-reactivity relationships, which relate the molecule's structural features to its chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. By developing a QSAR model for a set of related thioether-containing compounds, it would be possible to predict the reactivity of this compound. The descriptors used in these models can include electronic properties (such as charge distribution and dipole moment), steric properties (such as molecular volume and surface area), and hydrophobic properties (such as the partition coefficient).

Pharmacophore modeling is another in silico technique that can be applied to this compound. A pharmacophore is a three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target. By identifying the key pharmacophoric features of this compound, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, it is possible to design new molecules with potentially enhanced activity.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods can be used to model these solvation effects, providing a more realistic description of the molecule's behavior in solution.

There are two main approaches to modeling solvation: explicit solvent models and implicit solvent models. In explicit solvent models, individual solvent molecules are included in the simulation, allowing for a detailed description of the solute-solvent interactions. In implicit solvent models, the solvent is treated as a continuous medium with a given dielectric constant, which is a more computationally efficient approach.

For this compound, the choice of solvent can affect its conformational preferences, its electronic properties, and the rates of its reactions. For example, in a polar solvent, conformations that have a larger dipole moment may be stabilized. The reactivity of the molecule can also be affected by the solvent's ability to stabilize charged intermediates or transition states. For instance, reactions that proceed through ionic intermediates are generally favored in polar solvents. The use of specific solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to control chemoselectivity in the oxidation of benzylic alcohols. rsc.org

Exploration of 4 Pentylthio Phenyl Methanol As a Chemical Building Block and in Advanced Materials

Utilization as a Synthetic Intermediate in Organic Synthesis

The reactivity of the hydroxyl and thioether moieties in (4-(Pentylthio)phenyl)methanol allows for its use as a precursor in the synthesis of more complex molecules. The benzylic alcohol can undergo a range of transformations, including oxidation, esterification, and conversion to a leaving group, while the thioether can be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.

Precursor for Complex Organosulfur Compounds

Organosulfur compounds are a broad class of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science nih.govjmchemsci.com. This compound serves as a valuable starting material for the synthesis of more intricate organosulfur structures. The hydroxyl group can be readily converted to other functional groups, facilitating further molecular elaboration. For instance, analogous to its methylthio counterpart, this compound can be converted to the corresponding benzyl (B1604629) chloride, a reactive intermediate that can participate in nucleophilic substitution reactions to introduce a variety of other functionalities .

The pentylthio group itself can be a key pharmacophore or a modulating group to fine-tune the physicochemical properties of a target molecule, such as its lipophilicity and metabolic stability. The ability to oxidize the sulfur atom to higher oxidation states (sulfoxide and sulfone) provides an additional avenue for creating diverse and complex organosulfur compounds with potentially unique biological activities or material properties nih.gov.

Building Block for Aromatic Polyethers and Polymers